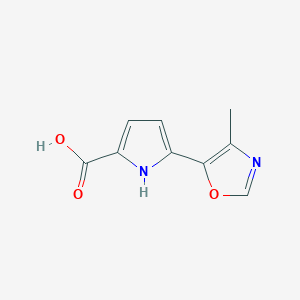

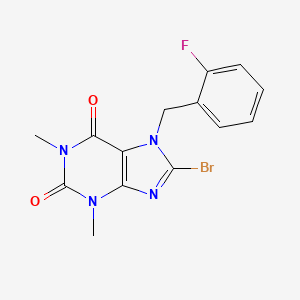

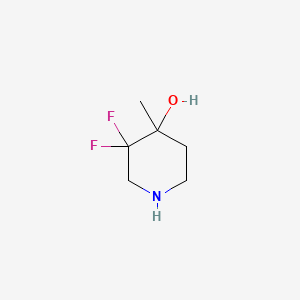

![molecular formula C22H24N3Na2O7S+ B14785874 Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)

Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ertapenem (disodium) is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Ertapenem is particularly used for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ertapenem (disodium) involves several steps, including the synthesis of the core carbapenem structure and subsequent modifications to introduce the desired functional groups. One common method involves the use of sodium bicarbonate to stabilize the active substance during the lyophilization process . The crude product is dissolved in water using sodium bicarbonate, followed by purification using column chromatography and subsequent lyophilization .

Industrial Production Methods

Industrial production of Ertapenem (disodium) typically involves large-scale synthesis using similar methods as described above. The process includes the preparation of the active pharmaceutical ingredient (API) in a controlled environment to ensure purity and stability. The final product is formulated as a lyophilized powder using sodium bicarbonate and control of pH to stabilize the active substance .

Chemical Reactions Analysis

Types of Reactions

Ertapenem (disodium) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of the beta-lactam ring is a common reaction that occurs during the metabolism of the compound .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Ertapenem (disodium) include sodium bicarbonate, water for injection, and various solvents for purification . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of Ertapenem (disodium) include its hydrolyzed derivatives and other metabolites that result from the breakdown of the beta-lactam ring .

Scientific Research Applications

Ertapenem (disodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various bacterial infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections . It is also used in the prophylaxis of surgical site infections following elective colorectal surgery .

In chemistry, Ertapenem (disodium) is studied for its unique chemical structure and reactivity, particularly its beta-lactam ring, which is a key feature of many antibiotics . In biology, it is used to study the mechanisms of bacterial resistance and the development of new antibiotics .

Mechanism of Action

Ertapenem (disodium) exhibits a bactericidal mode of action by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . These proteins are essential for bacterial cell wall synthesis. By inhibiting PBPs, Ertapenem (disodium) interferes with the lengthening and strengthening of the peptidoglycan portion of the bacterial cell wall, leading to cell lysis and death . It has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in Escherichia coli, with preferential binding to PBPs 2 and 3 .

Comparison with Similar Compounds

Ertapenem (disodium) is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem . While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem (disodium) is unique in its once-daily dosing regimen and its stability against beta-lactamase enzymes . it is less active against non-fermenters such as Pseudomonas species compared to imipenem and meropenem .

Similar Compounds

Imipenem: A carbapenem antibiotic co-administered with cilastatin to inhibit renal dehydropeptidase I.

Meropenem: A carbapenem antibiotic with a broad spectrum of activity and resistance to dehydropeptidase I hydrolysis.

Ertapenem (disodium) stands out due to its convenient dosing schedule and its effectiveness against a wide range of bacterial infections, making it a valuable option in the treatment of various infections.

Properties

Molecular Formula |

C22H24N3Na2O7S+ |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-1 |

InChI Key |

KMVRATCHVMUJHM-UHFFFAOYSA-M |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

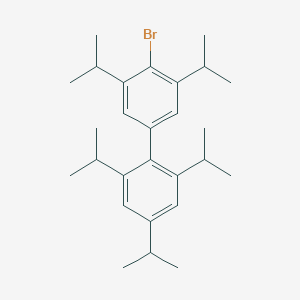

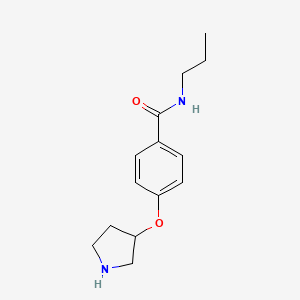

![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)

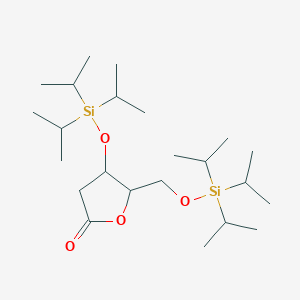

![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785810.png)

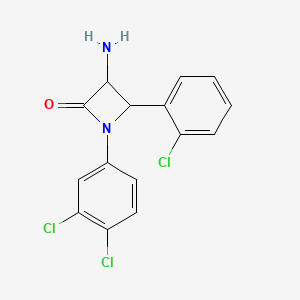

![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)

![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)